molecular formula C20H20N2O5 B4419377 (2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone

(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone

Cat. No. B4419377
M. Wt: 368.4 g/mol
InChI Key: SVNRAGPWPJFCAJ-UHFFFAOYSA-N
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Description

The compound (2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone, also known as A-89, is a synthetic molecule that has been of interest to researchers due to its potential applications in various fields, including medicinal chemistry and neuroscience. In

Scientific Research Applications

Anticancer Properties

  • Tetrahydroisoquinoline derivatives, including those similar to the specified compound, have demonstrated potent anticancer activities. These compounds, due to their structural features, are being explored for their tumor-specific cytotoxic effects (Hatano et al., 2009).

Antimicrobial and Anti-inflammatory Activities

  • Derivatives with structural similarities to (2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone have shown promising antimicrobial and anti-inflammatory properties. This includes the capability to combat bacterial and fungal infections, indicating their potential in pharmaceutical applications (Bonilla-Castañeda et al., 2022).

Antioxidant Properties

  • Some derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, making them potentially valuable in treatments against oxidative stress-related diseases (Balaydın et al., 2010).

Potential in Neuroscience

  • Certain structurally related compounds have shown central nervous system depressant activity, potential anticonvulsant properties, and potential antipsychotic effects. This underscores their potential in the development of new treatments for neurological disorders (Butler et al., 1984).

Structural Characterization and Synthesis

  • Research has been conducted on the efficient synthesis of related compounds, including environmentally friendly methods and characterization using various spectroscopic techniques. This research is crucial for the development of new pharmaceuticals and materials (Jing et al., 2018).

P-Glycoprotein Inhibitor

  • Compounds structurally related to the specified compound have been identified as new P-glycoprotein inhibitors, which are important in cancer therapy as they can potentially overcome drug resistance in cancer cells (Paek et al., 2006).

properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-(6,7-dimethoxyisoquinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-24-15-7-11-5-6-22-19(12(11)8-16(15)25-2)20(23)13-9-17(26-3)18(27-4)10-14(13)21/h5-10H,21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNRAGPWPJFCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2C(=O)C3=CC(=C(C=C3N)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone
Reactant of Route 2
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone
Reactant of Route 3
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone
Reactant of Route 5
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone
Reactant of Route 6
(2-amino-4,5-dimethoxyphenyl)(6,7-dimethoxyisoquinolin-1-yl)methanone

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